molecular formula C7H8F3N3O3S B581770 5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide CAS No. 1423037-33-5

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

Cat. No. B581770
CAS RN: 1423037-33-5
M. Wt: 271.214
InChI Key: WKKFDIDBIZFOCP-UHFFFAOYSA-N
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Description

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is a chemical compound with the CAS Number: 1423037-33-5. It has a molecular weight of 271.22 and its molecular formula is C7H8F3N3O3S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F3N3O3S/c1-12(2)17(15,16)13-5(4-14)3-6(11-13)7(8,9)10/h3-4H,1-2H3 and its InChI key is WKKFDIDBIZFOCP-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.22 and its molecular formula is C7H8F3N3O3S . It has a complexity of 389, a topological polar surface area of 80.6Ų, and an XLogP3 of 0.5 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound has been involved in the synthesis of various heterocyclic compounds like polysubstituted pyrazolo[3,4‐b]pyridines and pyrazolo[3,4‐d]pyridazines, which are synthesized through facile reactions with other chemicals, demonstrating the versatility of the compound in chemical synthesis (Bhavsar et al., 2014).

Potential in Cancer Research

  • A study described the synthesis of 5H-Chromeno[2,3-b]pyridines, highlighting their importance due to industrial, biological, and medicinal properties. The synthesis involved a multicomponent reaction, showcasing the role of the compound in creating structures with potential medicinal applications (Ryzhkova et al., 2023).

Antibacterial Activity

  • The derivatives of sulfonamides, including 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide, have been synthesized and found to show a high degree of antibacterial activity against various bacterial strains, indicating the compound's potential in developing antibacterial agents (Gadad et al., 2000).

Interaction with DNA and Cytotoxicity Studies

  • Research involving bis-pyrazoles synthesized from 3,5-dimethyl pyrazole indicated their interaction with DNA through molecular docking and absorption spectroscopic techniques. The study also explored the in-vitro cytotoxicity of these compounds, suggesting their potential application in cancer therapy (Reddy et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

  • Sulfonamide derivatives have been synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, along with investigations into their cytotoxicities. Such studies emphasize the compound's relevance in enzyme inhibition and potential therapeutic applications (Ozgun et al., 2019).

Antitumor Activities

  • Novel sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated for their in-vitro antitumor activity, showing significant anticancer activity against specific cancer cell lines, thereby indicating the compound's role in the development of antitumor agents (Elgogary et al., 2020).

properties

IUPAC Name

5-formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O3S/c1-12(2)17(15,16)13-5(4-14)3-6(11-13)7(8,9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKFDIDBIZFOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

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